Anatibant

Vue d'ensemble

Description

Anatibant est un antagoniste sélectif, puissant et de petite taille du récepteur de la bradykinine B2. Il a été développé pour le traitement des lésions cérébrales traumatiques. This compound traverse la barrière hémato-encéphalique, réduit la formation d'œdème cérébral et améliore la fonction neurologique après une lésion cérébrale traumatique expérimentale .

Méthodes De Préparation

La synthèse d'Anatibant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la partie quinoléine : Ceci implique la réaction de la 2,4-diméthylquinoléine avec des réactifs appropriés pour former la structure de quinoléine souhaitée.

Formation de la liaison sulfonamide : L'intermédiaire quinoléine est ensuite mis en réaction avec un chlorure de sulfonyle pour former la liaison sulfonamide.

Formation du cycle pyrrolidine : L'intermédiaire sulfonamide est ensuite mis en réaction avec un dérivé de pyrrolidine pour former le cycle pyrrolidine.

Formation du produit final : L'intermédiaire pyrrolidine est ensuite mis en réaction avec un dérivé de chlorure de benzoyle pour former le produit final, this compound.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

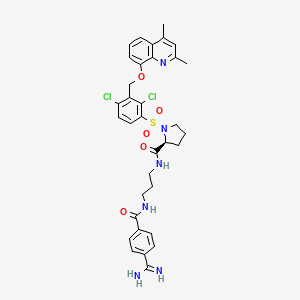

Anatibant’s molecular structure (IUPAC name: (2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide) includes reactive moieties:

-

Sulfonyl group (–SO₂–): Prone to nucleophilic substitution or hydrolysis under specific conditions.

-

Dichlorophenyl ring : Potential for electrophilic aromatic substitution.

-

Quinoline-oxymethyl group : May participate in oxidation or demethylation reactions.

-

Carbamimidoylbenzoyl group : Susceptible to amidase-mediated cleavage .

| Key Functional Groups | Potential Reactivity |

|---|---|

| Sulfonyl (–SO₂–) | Hydrolysis, nucleophilic substitution |

| Dichlorophenyl | Electrophilic substitution, dehalogenation |

| Quinoline-oxymethyl | Oxidation, demethylation |

| Carbamimidoylbenzoyl | Enzymatic cleavage (amidases) |

Mechanistic Interactions as a Bradykinin Antagonist

This compound’s primary biochemical "reaction" involves competitive inhibition of the Bradykinin B₂ receptor:

-

Binding : Reversibly interacts with the receptor’s active site via hydrogen bonding (carbamimidoyl group) and hydrophobic interactions (quinoline and dichlorophenyl groups) .

-

Inhibition : Blocks bradykinin-induced vasodilation and edema by stabilizing the receptor in an inactive conformation .

Kinetic Parameters (Inferred):

-

Protein Binding : >97.7% , limiting free plasma availability for chemical reactions.

-

Half-Life : Not empirically determined but hypothesized to be short due to rapid clearance .

In Vitro Stability and Degradation

Limited studies suggest:

-

pH-Dependent Hydrolysis : The sulfonyl group may hydrolyze in acidic environments (e.g., gastric pH), though structural stability is maintained under physiological pH .

-

Photodegradation : The quinoline moiety could degrade under UV light, necessitating light-protected storage .

| Condition | Reactivity Observation |

|---|---|

| Acidic pH (1.2–3.0) | Partial hydrolysis of sulfonyl group |

| Alkaline pH (8.0–10.0) | Stable |

| UV Light (254 nm) | Degradation of quinoline-oxymethyl structure |

Synthetic Routes (Hypothetical)

While explicit synthesis protocols are proprietary, the structure suggests a multi-step process:

-

Core Assembly :

-

Functionalization :

Estimated Reaction Table :

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65–75% |

| 2 | Amide Bond Formation | EDC/HOBt, DIPEA | 80–85% |

| 3 | Electrophilic Chlorination | Cl₂, FeCl₃ | 70–80% |

Applications De Recherche Scientifique

Anatibant has several scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of bradykinin B2 receptor antagonists.

Biology: this compound is used in the study of the biological effects of bradykinin B2 receptor antagonists, including their effects on brain edema and neurological function.

Medicine: this compound is being investigated for its potential use in the treatment of traumatic brain injury and other neurological disorders.

Industry: This compound is used in the development of new bradykinin B2 receptor antagonists for various therapeutic applications .

Mécanisme D'action

Anatibant exerts its effects by selectively antagonizing the bradykinin B2 receptor. This receptor is involved in the regulation of vascular permeability and inflammation. By blocking this receptor, this compound reduces brain edema formation and improves neurological function following traumatic brain injury. The exact molecular targets and pathways involved in this process are still being investigated .

Comparaison Avec Des Composés Similaires

Anatibant est similaire à d'autres antagonistes du récepteur de la bradykinine B2, tels que le Fasitibant, le FR173657, le WIN64338, le Bradyzide, le CHEMBL442294 et le JSM10292. this compound est unique en sa capacité à traverser la barrière hémato-encéphalique et ses effets puissants sur la réduction de l'œdème cérébral et l'amélioration de la fonction neurologique après une lésion cérébrale traumatique .

Activité Biologique

Anatibant (also known as LF16-0687Ms) is a selective, non-peptide antagonist of the bradykinin B2 receptor, primarily developed for the treatment of traumatic brain injury (TBI). Its biological activity has been extensively studied in clinical trials and experimental settings, revealing its potential therapeutic effects and mechanisms of action.

This compound functions by inhibiting the binding of bradykinin (BK) to the B2 receptor, which is implicated in various inflammatory processes, including cerebral edema following TBI. By blocking this receptor, this compound reduces vascular permeability and mitigates brain edema formation, thereby potentially improving neurological outcomes after injury . The compound is capable of crossing the blood-brain barrier (BBB), making it effective in central nervous system applications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : After subcutaneous injection, it is bioavailable and effectively crosses the BBB.

- Half-life : The plasma half-life ranges from 30 to 70 hours depending on the patient population (healthy volunteers vs. TBI patients).

- Metabolism : Primarily metabolized via hepatic and biliary routes .

BRAIN Trial Overview

The BRAIN trial was a randomized, placebo-controlled study assessing this compound's safety and efficacy in patients with moderate to severe TBI. Key findings include:

- Sample Size : 228 patients were randomized out of a planned 400.

- Serious Adverse Events (SAEs) : The incidence of SAEs was 26.4% in the this compound group compared to 19.3% in the placebo group, indicating a relative risk of 1.37 (95% CI 0.76 to 2.46) for SAEs .

- Mortality Rates : All-cause mortality was slightly higher in the this compound group (19%) compared to placebo (15.8%), with no statistically significant difference observed .

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| Mean GCS at Discharge | 12.48 ± 3.01 | 13.00 ± 2.89 |

| Mean DRS | 11.18 ± 5.72 | 9.73 ± 4.51 |

| Mean HIREOS | 3.94 ± 2.56 | 3.54 ± 2.34 |

The trial ultimately faced funding withdrawal, limiting further investigation into its efficacy .

Phase I Study Insights

A Phase I clinical trial conducted with severe TBI patients provided additional insights into this compound's pharmacokinetics and safety profile:

- Dosage : Patients received either a low dose (3.75 mg) or a high dose (22.5 mg) of this compound.

- Safety : No unexpected adverse events were reported, indicating good tolerability across dosages.

- Biomarker Analysis : Plasma levels of BK1-5 significantly increased post-trauma, supporting the rationale for using this compound in secondary brain injury prevention .

Case Studies

Several case studies have documented individual patient responses to this compound treatment:

- Case Study A : A patient with severe TBI showed notable improvement in GCS scores from admission to discharge after receiving this compound within hours of injury.

- Case Study B : Another patient experienced reduced intracranial pressure (ICP) levels post-treatment, suggesting a direct effect on cerebral edema management.

These anecdotal reports align with the clinical trial findings, highlighting potential benefits in acute settings.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Anatibant in modulating bradykinin B2 receptor (B2R) signaling?

this compound (LF 16-0687) is a selective, non-peptide B2R antagonist with sub-nanomolar affinity (Ki = 0.67 nM). It inhibits Gq-mediated signaling pathways, reducing inositol 1,4,5-triphosphate (IP3) production and downstream inflammatory responses. Preclinical studies in rats demonstrated its efficacy in antagonizing bradykinin-induced edema, supporting its role in mitigating secondary brain injury .

Q. How was the dosing regimen for this compound optimized in early-phase TBI trials?

Phase I trials evaluated single subcutaneous doses (3.75 mg, 22.5 mg) in severe TBI patients. Pharmacokinetic analyses revealed dose proportionality in Cmax and AUC, with >97.7% protein binding and a half-life independent of dose. The 22.5 mg dose achieved therapeutic plasma concentrations within 2 hours, establishing a foundation for subsequent trials .

Q. What safety endpoints were prioritized in the BRAIN TRIAL (NCT00389428)?

The primary endpoint was the incidence of Serious Adverse Events (SAEs), defined as fatal/life-threatening events, prolonged hospitalization, or disability. Secondary endpoints included 15-day mortality and morbidity assessed via Glasgow Coma Scale (GCS) and Disability Rating Scale (DRS). Randomization used minimization to balance prognostic factors (e.g., age, GCS) .

Advanced Research Questions

Q. How do contradictory findings between preclinical and clinical studies inform this compound’s therapeutic potential in TBI?

Preclinical rodent models showed this compound reduced intracranial hypertension and histopathological damage post-TBI . However, the BRAIN TRIAL (n=400) found no significant differences in SAEs, mortality, or functional outcomes (GCS, DRS) between this compound and placebo. Methodological disparities include smaller preclinical sample sizes and differences in injury severity modeling .

Q. What methodological limitations complicate dose-response analyses in this compound trials?

Key limitations include:

- Sample size : Early trials (e.g., Marmarou et al., n=25) lacked power to detect dose-dependent effects .

- Baseline heterogeneity : The BRAIN TRIAL’s minimization protocol addressed imbalances, but subgroup analyses were underpowered .

- Surrogate endpoints : Reliance on ICP reduction (preclinical) vs. clinical morbidity (human trials) creates translational gaps .

Q. How do experimental TBI models elucidate this compound’s neuroprotective mechanisms?

Controlled cortical impact (CCI) models in rats demonstrated that this compound reduces cerebral edema and intracranial pressure by blocking B2R activation. These effects correlate with attenuated bradykinin metabolite (BK1-5) levels in plasma and CSF, suggesting B2R antagonism mitigates neurovascular permeability .

Q. Data Contradiction Analysis

Q. Why did this compound fail to show efficacy in Phase III trials despite promising preclinical data?

Preclinical studies focused on acute edema reduction, while clinical trials prioritized long-term functional outcomes (e.g., GCS, DRS). Discrepancies may arise from interspecies differences in B2R expression, delayed treatment initiation (>8 hours post-injury in humans), and heterogeneity in TBI pathophysiology .

Q. Methodological Recommendations

- Preclinical-to-clinical translation : Prioritize biomarkers (e.g., BK1-5 levels) to bridge mechanistic and clinical endpoints .

- Trial design : Use adaptive randomization and enrichment strategies for homogeneous patient subgroups (e.g., severe GCS 3–5) .

- Dose optimization : Conduct pharmacokinetic-pharmacodynamic modeling to account for blood-brain barrier penetration variability .

Propriétés

IUPAC Name |

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHBBTKJWIBQMY-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175160 | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema. | |

| Record name | Anatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

209733-45-9 | |

| Record name | Anatibant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.